molecular formula C9H13ClN2O2 B3807948 N-(4-aminophenyl)-2-methoxyacetamide hydrochloride

N-(4-aminophenyl)-2-methoxyacetamide hydrochloride

Cat. No. B3807948
M. Wt: 216.66 g/mol
InChI Key: RCQKPKWWWKWKAQ-UHFFFAOYSA-N
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Description

“N-(4-aminophenyl)-2-methoxyacetamide hydrochloride” is a chemical compound likely containing elements such as carbon, hydrogen, nitrogen, oxygen, and chlorine . It might be related to the class of compounds known as acetamides, which are amides derived from acetic acid .


Synthesis Analysis

While specific synthesis methods for “N-(4-aminophenyl)-2-methoxyacetamide hydrochloride” were not found, similar compounds such as aniline-based triarylmethanes have been synthesized through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines using Brönsted acidic ionic liquid as a powerful catalyst .


Molecular Structure Analysis

The molecular structure of a compound similar to “N-(4-aminophenyl)-2-methoxyacetamide hydrochloride”, namely “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide”, was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Scientific Research Applications

Boronic Acid-Based Sensing Systems

Boronic acids, including 4-APMAH, are increasingly utilized in diverse sensing applications. Their interactions with diols and strong Lewis bases (such as fluoride or cyanide anions) make them valuable for both homogeneous assays and heterogeneous detection. These applications can occur at the sensing material’s interface or within the bulk sample. Researchers have explored boronic acids for detecting specific analytes, making them essential in biosensing, environmental monitoring, and clinical diagnostics .

properties

IUPAC Name

N-(4-aminophenyl)-2-methoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-13-6-9(12)11-8-4-2-7(10)3-5-8;/h2-5H,6,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQKPKWWWKWKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677609
Record name N-(4-Aminophenyl)-2-methoxyacetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

203739-06-4
Record name N-(4-Aminophenyl)-2-methoxyacetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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